
1,2-Phenylendiamin-d8
Übersicht
Beschreibung
1,2-Phenylenediamine-d8 (1,2-PD-d8) is a stable isotope of the organic compound 1,2-Phenylenediamine (1,2-PD). This compound is an aromatic amine that is used in many scientific applications, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and other analytical techniques. It is also used in the synthesis of drugs, dyes, and other organic compounds. It is an important tool for researchers to study the structure and function of molecules in the laboratory.
Wissenschaftliche Forschungsanwendungen
Massenspektrometrie
1,2-Phenylendiamin-d8 wird in der Massenspektrometrie eingesetzt, einer leistungsstarken analytischen Technik, die zur Quantifizierung bekannter Materialien, zur Identifizierung unbekannter Verbindungen in einer Probe und zur Aufklärung der Struktur und chemischen Eigenschaften von Molekülen verwendet wird .
Kernmagnetische Resonanz (NMR)-Spektroskopie
Diese Verbindung wird auch in der NMR-Spektroskopie eingesetzt, einer Forschungsmethode, die die magnetischen Eigenschaften bestimmter Atomkerne nutzt, um physikalische und chemische Eigenschaften von Atomen oder den Molekülen zu bestimmen, in denen sie enthalten sind .
Hochleistungsflüssigkeitschromatographie (HPLC)
This compound wird in der HPLC eingesetzt, einer analytischen chemischen Technik, die zur Trennung, Identifizierung und Quantifizierung jeder Komponente in einem Gemisch verwendet wird .
Synthese von Farbstoffen und organischen Verbindungen
Es dient als entscheidende Komponente bei der Synthese von Farbstoffen und anderen organischen Verbindungen .
Untersuchung der Molekülstruktur und -funktion
In Laboreinstellungen verlassen sich Forscher auf this compound als ein wichtiges Werkzeug, um die Struktur und Funktionalität von Molekülen zu untersuchen .
Identifizierung von Metaboliten
Die Verbindung ermöglicht die Untersuchung der Molekülstruktur und -funktion, was die Identifizierung von Metaboliten und anderen wichtigen Verbindungen erleichtert .
DNA-Interaktionsstudien
Es wurde eine Reihe neuer potentieller DNA-Interkalatoren aus symmetrischen 1,2-Phenylendiamin-Schiffschen Basen-Derivaten synthetisiert. Die Bindungseigenschaften dieser Verbindungen an genomische DNA (G-DNA) wurden mittels Fluoreszenzspektroskopie untersucht .
Wasserstoffbrückenbindungsstudien
Da es sich um ein aromatisches Amin handelt, hat this compound die Fähigkeit, Wasserstoffbrückenbindungen mit anderen Molekülen zu bilden. Folglich geht es durch Wasserstoffbrückenbindungen, elektrostatische Kräfte und van-der-Waals-Kräfte Wechselwirkungen ein .
Safety and Hazards
Wirkmechanismus
Target of Action
1,2-Phenylenediamine-d8 (1,2-PD-d8) is a stable isotope of 1,2-Phenylenediamine (1,2-PD), an aromatic amine . It is widely employed in various scientific applications . The primary targets of this compound are molecules with which it can form hydrogen bonds .
Mode of Action
The compound interacts with its targets through hydrogen bonding, electrostatic forces, and van der Waals forces . These interactions enable the study of molecular structure and function .
Biochemical Pathways
It is known that the compound is used in techniques such as mass spectrometry, nuclear magnetic resonance (nmr) spectroscopy, and hplc for analytical purposes . It serves as a crucial component in the synthesis of dyes and other organic compounds .
Pharmacokinetics
The compound’s ability to form hydrogen bonds with other molecules suggests that it may have unique pharmacokinetic properties .
Result of Action
The compound enables the study of molecular structure and function, facilitating the identification of metabolites and other crucial compounds . By virtue of being an aromatic amine, 1,2-Phenylenediamine-d8 possesses the ability to form hydrogen bonds with other molecules .
Action Environment
It is known that the compound is used in laboratory settings for research purposes .
Biochemische Analyse
Biochemical Properties
1,2-Phenylenediamine-d8, being an aromatic amine, possesses the ability to form hydrogen bonds with other molecules . Consequently, it engages in interactions through hydrogen bonding, electrostatic forces, and van der Waals forces . These characteristics not only broaden its scientific applications but also enable the study of molecular structure and function through hydrogen bonding interactions .
Cellular Effects
It is quickly absorbed by the blood after oral intake or intake through the skin .
Molecular Mechanism
Its ability to form hydrogen bonds suggests that it may interact with biomolecules in a similar manner .
Temporal Effects in Laboratory Settings
In laboratory settings, 1,2-Phenylenediamine-d8 is used as an essential tool to investigate the structure and functionality of molecules . The compound enables the study of molecular structure and function, facilitating the identification of metabolites and other crucial compounds .
Metabolic Pathways
Its ability to form hydrogen bonds suggests that it may interact with enzymes or cofactors in metabolic pathways .
Eigenschaften
IUPAC Name |
1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-GCJHLHDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219798-78-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219798-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

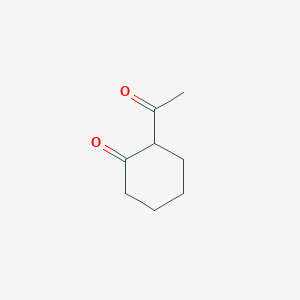
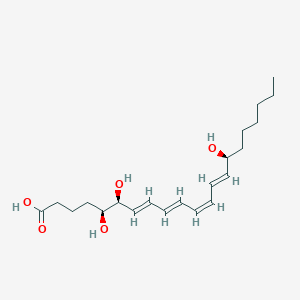
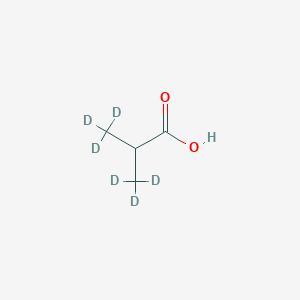
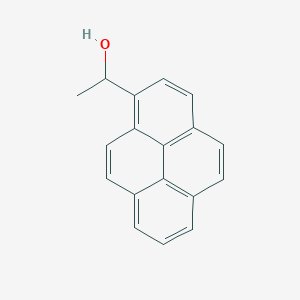
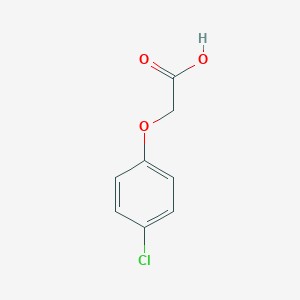
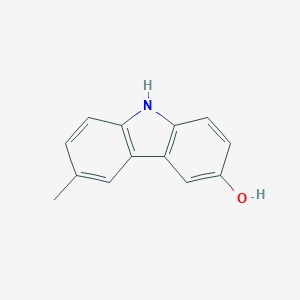

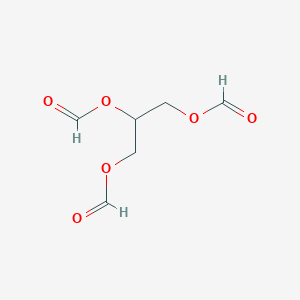




![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)
